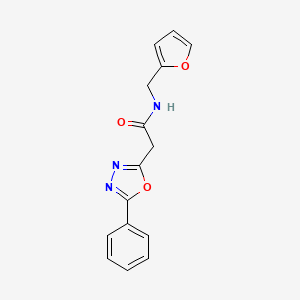

N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

CAS No.: 1242872-43-0

Cat. No.: VC4446111

Molecular Formula: C15H13N3O3

Molecular Weight: 283.287

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1242872-43-0 |

|---|---|

| Molecular Formula | C15H13N3O3 |

| Molecular Weight | 283.287 |

| IUPAC Name | N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C15H13N3O3/c19-13(16-10-12-7-4-8-20-12)9-14-17-18-15(21-14)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,19) |

| Standard InChI Key | ZMTFBGQMTXORPG-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NCC3=CC=CO3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three distinct moieties:

-

Furan ring: A five-membered aromatic oxygen heterocycle (CHO) attached via a methylene bridge to the acetamide group.

-

1,3,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom (CNO), substituted at the 5-position with a phenyl group.

-

Acetamide linker: Connects the furan and oxadiazole units, enabling conformational flexibility .

Crystallographic studies of analogous compounds reveal that the phenyl and oxadiazole rings are nearly coplanar, with dihedral angles as low as 6.77° between them . The oxadiazole and pyridazine rings in related structures exhibit near-perpendicular orientations (dihedral angle: 88.66°), suggesting steric constraints that influence molecular packing .

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Dihedral angle (phenyl-oxadiazole) | 6.77° | |

| Dihedral angle (oxadiazole-pyridazine) | 88.66° | |

| Bond length (C=O in acetamide) | 1.225 Å |

Spectroscopic and Physical Properties

-

IR Spectroscopy: Strong absorption bands at 1632 cm (C=O stretch) and 1216 cm (C-O-C in furan) .

-

NMR: NMR signals include δ 5.62 ppm (methylene protons), δ 7.54–8.06 ppm (aromatic protons), and δ 3.18 ppm (dimethylamino groups in derivatives) .

-

Solubility: Limited aqueous solubility due to aromatic and heterocyclic components; soluble in polar aprotic solvents like DMF and DMSO.

Synthesis and Optimization

Synthetic Routes

The synthesis involves three key steps:

-

Oxadiazole Formation: Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions. For example, phenylacetic acid hydrazide reacts with benzoyl chloride in the presence of phosphorus oxychloride .

-

Furan Incorporation: Friedel-Crafts acylation or nucleophilic substitution introduces the furan-methyl group.

-

Amide Coupling: EDCI or DCC-mediated coupling of the oxadiazole-acetic acid intermediate with furfuryl amine .

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Hydrazide + POCl, reflux | 65% | |

| 2 | Furfuryl amine, EDCI, DMAP, DMF | 54% | |

| 3 | Recrystallization (ethyl acetate/petroleum) | 95% purity |

Challenges and Optimization

-

Regioselectivity: Competitive formation of 1,2,4-oxadiazole isomers requires careful control of reaction stoichiometry .

-

Purification: Column chromatography or recrystallization from ethyl acetate/petroleum ether mixtures improves purity .

Research Applications

Medicinal Chemistry

The 1,3,4-oxadiazole moiety is a bioisostere for ester and amide groups, enhancing metabolic stability. Preliminary studies suggest:

-

Antimicrobial Activity: Analogues exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Enzyme Inhibition: Oxadiazole derivatives inhibit cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs) at IC values < 10 μM .

Materials Science

-

Luminescent Materials: π-Conjugated oxadiazole-furan systems show blue fluorescence (λ: 450 nm), useful in OLEDs.

-

Polymer Additives: Enhances thermal stability in polyesters, increasing decomposition temperatures by 40–60°C.

Crystallographic and Computational Insights

Hydrogen Bonding Networks

X-ray diffraction reveals intermolecular C–H⋯O and C–H⋯N interactions, forming a 3D network that stabilizes the crystal lattice . The methylene bridge between oxadiazole and pyridazine allows rotational flexibility, enabling adaptive binding in host-guest systems .

DFT Calculations

Density functional theory (DFT) studies predict:

-

HOMO-LUMO Gap: 4.2 eV, indicating moderate electronic conductivity .

-

Electrostatic Potential: Negative charge localization on oxadiazole oxygen (–0.32 e), facilitating dipole-dipole interactions .

Biological Mechanism and Pharmacokinetics

Target Engagement

Molecular docking simulations suggest the oxadiazole ring interacts with ATP-binding pockets in kinases (e.g., EGFR), while the furan group participates in π-π stacking with tyrosine residues .

ADME Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume